2,4-Dimethyl-3-cyclohexenecarboxaldehyde, with the molecular formula , is an organic compound recognized for its distinctive fragrance, characterized by a strong green and slightly herbaceous citrus note. This compound is primarily utilized in the fragrance industry, serving as an intermediate in the synthesis of various organic compounds and enhancing the olfactory properties of perfumes and household products . The compound is also known by several synonyms, including Ligustral and Triplal, and has a CAS number of 68039-49-6 .
2,4-Dimethyl-3-cyclohexenecarboxaldehyde is classified under the category of aldehydes and aroma chemicals. It is produced through synthetic routes that involve the Diels–Alder reaction between 2-methyl-1,3-pentadiene and acrolein, resulting in a mixture of its cis- and trans-isomers . The compound is listed in various chemical databases, including PubChem and ECHA, indicating its relevance in both industrial applications and scientific research .
The primary synthesis method for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde involves a Diels–Alder reaction, which is a [4+2] cycloaddition reaction that forms cyclohexene derivatives. In this reaction, 2-methyl-1,3-pentadiene reacts with acrolein under controlled conditions to yield the desired aldehyde .
The Diels–Alder reaction typically requires specific conditions such as temperature control and sometimes the use of solvents or catalysts to enhance yield and selectivity. The resulting product can be isolated as a mixture of isomers, which may be separated through distillation or chromatography techniques .
The molecular structure of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde features a cyclohexene ring with two methyl groups at positions 2 and 4, along with an aldehyde functional group at position 3. This unique arrangement contributes to its chemical reactivity and olfactory properties.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde can undergo several types of chemical reactions:
Each type of reaction requires specific reagents and conditions:
The mechanism of action for 2,4-Dimethyl-3-cyclohexenecarboxaldehyde primarily revolves around its reactivity as an electrophile due to the presence of the aldehyde group. In oxidation reactions, the aldehyde undergoes a transformation to a carboxylic acid via nucleophilic attack by oxidizing agents. In reduction reactions, hydride ions from reducing agents attack the carbonyl carbon, converting it into an alcohol.
As an aldehyde, it exhibits typical reactivity associated with carbonyl compounds:
The primary applications of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde include:
The industrial synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde (CAS 68039-49-6) predominantly relies on the Diels-Alder cycloaddition between 2-methyl-1,3-pentadiene and acrolein as key precursors [1]. This reaction exemplifies a [4+2] cycloaddition mechanism that constructs the foundational cyclohexene scaffold with inherent regioselectivity and stereochemical complexity. Under optimized industrial conditions, the diene (2-methyl-1,3-pentadiene) is heated to 50°C, followed by controlled addition of acrolein at 60°C under moderate pressure (0.35 MPa maximum) [1]. This precise temperature control minimizes side reactions while ensuring efficient diene activation.
The reaction proceeds through a concerted pericyclic transition state, yielding two primary stereoisomeric products due to the unsymmetrical nature of both reactants: 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde (I) and 3,5-dimethyl-3-cyclohexene-1-carboxaldehyde (II). The former constitutes the thermodynamically favored isomer (≈72–80% of product mixture) with a characteristic endo configuration where the aldehyde group occupies a position proximal to the newly formed double bond [1]. This stereochemical preference arises from secondary orbital interactions in the transition state that stabilize the endo approach of the electron-deficient acrolein toward the diene system. Post-reaction aging at 90°C for approximately 3.5 hours ensures complete conversion and isomer stabilization [1].
Table 1: Industrial Diels-Alder Synthesis Parameters and Outcomes
Parameter | Condition | Outcome/Product Ratio |
---|---|---|
Reaction Temperature | 60°C | Controlled dienophile addition |
Pressure | 0.35 MPa (max) | Enhanced reaction efficiency |
Aging Duration | 3.5 hours at 90°C | Isomer ratio stabilization |
Major Product (I) | 2,4-dimethyl isomer | 72.36% (crude yield) |
Minor Product (II) | 3,5-dimethyl isomer | 10.67% (crude yield) |
Acrolein Residual | <0.65% | Post-reaction metrics |
Following cycloaddition, purification protocols involve fractional distillation under vacuum (10 mmHg) to isolate the target aldehyde, yielding a high-purity product (99.1% GC) with a characteristic boiling point of 78–83°C [1]. The industrial scalability of this method is evidenced by production volumes reaching 10,000,000 pounds annually, highlighting its robustness for fragrance industry supply chains [8].
The molecular architecture of 2,4-dimethyl-3-cyclohexenecarboxaldehyde incorporates two chiral centers, generating four potential stereoisomers—though commercial samples typically manifest as a 95:5 cis-trans diastereomeric mixture [9]. The predominance of cis enantiomers stems from kinetic control during the Diels-Alder reaction, where the transition state favors the endo configuration with methyl groups adopting equatorial orientations. This intrinsic stereoselectivity presents challenges for isolating individual enantiomers, necessitating advanced catalytic asymmetric strategies for isomer-specific synthesis.
Research into chiral auxiliaries and transition metal catalysis has emerged to address the limitations of conventional synthesis in accessing enantiopure material. Though detailed catalytic systems remain underreported in public literature, Bertrand's work utilizing cyclic (alkyl)(amino)carbenes (CAACs) derived from terpene scaffolds (including dimethylcyclohexene derivatives) demonstrates their efficacy as ligands in gold(I)-catalyzed reactions . These CAAC ligands confer exceptional stereocontrol in transformations like hydroamination, suggesting their potential applicability in synthesizing enantiomerically enriched cyclohexenecarboxaldehyde precursors. The inherent rigidity and electron-donating capacity of these carbenes stabilize metal centers and enforce chiral environments during bond formation .
Table 2: Chiral Isomer Distribution and Separation Challenges
Isomer Type | Commercial Proportion | Properties | Separation Challenge |
---|---|---|---|
cis-Enantiomers | 95% | Major product; intense green note | Requires chiral HPLC or enzymes |
trans-Diastereomers | 5% | Weaker aroma; minor component | Low abundance complicates isolation |
Racemic Mixture | Industry standard | mp 85–90°C (pure solid) | Thermodynamic stability favors mix |
Enantiopure Forms | Research-scale only | Not commercially available | Synthetic complexity/cost |
Current industrial practice relies on kinetically controlled synthesis rather than post-synthetic resolution, as the fragrance industry primarily values the organoleptic profile of the cis-dominant mixture. However, the melting point depression observed in commercial liquid samples (versus pure solid isomers) directly results from diastereomeric contamination [3]. Advances in asymmetric Diels-Alder catalysis—potentially using chiral Lewis acids or organocatalysts—could enable direct enantioselective synthesis, though such methodologies remain largely exploratory for this specific aldehyde [9].
The structural isomers generated during 2,4-dimethyl-3-cyclohexenecarboxaldehyde synthesis—designated as isomer I (2,4-dimethyl) and isomer II (3,5-dimethyl)—exhibit markedly distinct chemical behaviors and olfactory properties, necessitating precise analytical discrimination and functionalization strategies [1] [3]. Isomer I possesses a conjugated aldehyde adjacent to the cyclohexene double bond, enhancing its electrophilicity and enabling nucleophilic additions without catalyst assistance. In contrast, isomer II exhibits typical aliphatic aldehyde reactivity but requires activation for analogous transformations due to reduced conjugation [9].
Nucleophilic additions to isomer I demonstrate accelerated kinetics relative to isomer II, as evidenced by their differential behavior in Grignard reactions and aldol condensations. This reactivity divergence arises from the proximity of the formyl group to the electron-deficient alkene in isomer I, which lowers the LUMO energy and facilitates attack by carbon or heteroatom nucleophiles . Under alkaline conditions (pH ≥ 9), both isomers undergo autoxidation pathways, leading to carboxylic acid derivatives that compromise fragrance quality—a critical consideration in soap-based applications where pH stabilization is essential [1] [3].
Table 3: Comparative Properties of Key Isomers
Property | Isomer I (2,4-dimethyl) | Isomer II (3,5-dimethyl) |
---|---|---|
Structural Identity | 2,4-Dimethyl-3-cyclohexene carboxaldehyde | 3,5-Dimethyl-3-cyclohexene carboxaldehyde |
Proportion in Crude Product | 72–80% | 10–20% |
Olfactory Profile | Strong green, citrus note | Weaker green aroma |
Conjugation | Extended conjugation (α,β-unsaturated) | Isolated aldehyde |
Aldol Reactivity | Enhanced (lowered LUMO) | Standard aldehyde kinetics |
Base Sensitivity | Prone to autoxidation at pH > 8 | Similar degradation pathways |
Industrial purification leverages these isomer-specific properties through selective extraction and stepwise distillation. Post-reaction workup employs aqueous sodium carbonate (10% w/w) for acid removal, followed by water washing to eliminate polar impurities [1]. Subsequent vacuum fractional distillation exploits the ≈5°C boiling point difference between isomers, though complete separation remains challenging due to co-distillation effects. Equilibration phenomena occur during prolonged heating, with the thermodynamic stability of isomer I driving the mixture toward ≈4:1 equilibrium (I:II) observed in natural sources [1]. This ratio is meticulously preserved in fragrance formulations to replicate the characteristic "ivy leaf" scent profile.
Solvent polarity exerts profound influences on both the Diels-Alder cycloaddition and downstream purification of 2,4-dimethyl-3-cyclohexenecarboxaldehyde. Although the initial cycloaddition often proceeds without solvent under industrial conditions, polar aprotic media like dimethylformamide (DMF) accelerate the reaction by stabilizing the polarized transition state [10]. Kinetic studies reveal a second-order dependence—first order in diene and first order in dienophile—with activation energies averaging 60–75 kJ/mol in nonpolar environments but decreasing by 15–20% in polar solvents due to enhanced dienophile solvation .
During purification, solvent partitioning governs impurity removal efficiency. The carboxaldehyde demonstrates limited aqueous solubility (≈300 mg/L) , enabling effective water washes to extract residual acrolein (<0.65%) and other hydrophilic byproducts. However, solvent choice critically impacts isomer distribution stability; halogenated solvents promote isomerization toward the thermodynamically favored isomer I, while hydrocarbons maintain the kinetic ratio [9]. Post-distillation, the aldehyde remains soluble in hydrocarbon solvents and ethanol-water mixtures (up to 70% ethanol), properties leveraged in fragrance formulations where solubility in ethanol carriers is essential [1] [7].
Reaction kinetics during the high-pressure aging phase (90°C) follow an exponential decay model for byproduct diminution, with a rate constant k ≈ 0.02 min⁻¹ based on acrolein consumption data [1]. This kinetic profile necessitates precise aging duration (3.5 hours) to minimize energy expenditure while ensuring reaction completion. The subsequent distillation kinetics adhere to vapor-liquid equilibrium models, with relative volatility α(I/II) ≈ 1.3 under vacuum (10 mmHg), enabling efficient fractionation despite structural similarities [1] [8].
Table 4: Solvent Interactions and Kinetic Parameters
Process Stage | Solvent System | Key Effect | Kinetic Parameter |
---|---|---|---|
Cycloaddition | Solvent-free | High pressure (0.35 MPa) required | Eₐ ≈ 70 kJ/mol |
DMF (model studies) | Rate acceleration via TS stabilization | Eₐ ≈ 55 kJ/mol | |
Washing/Purification | 10% Na₂CO₃ (aq) | Acid impurity removal | Partition coefficient Kₚ ≈ 120 |
Water | Hydrophilic byproduct extraction | Solubility 300 mg/L | |
Formulation | 70% Ethanol | Complete solubility for fragrance use | -- |
Storage | Nonpolar hydrocarbons | Isomer ratio stabilization | Isomerization k < 10⁻⁷ s⁻¹ |
These solvent-kinetic interrelationships underscore the necessity for phase-aware process optimization in industrial production. Future advancements may exploit supercritical CO₂ as an inert, tunable reaction medium to enhance stereoselectivity while simplifying product isolation—a promising approach aligning with green chemistry principles for this commercially significant fragrance intermediate [10].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: